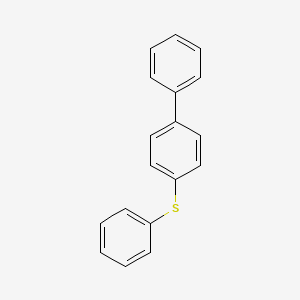

4-Biphenylyl phenyl sulfide

Overview

Description

4-Biphenylyl phenyl sulfide is a useful research compound. Its molecular formula is C18H14S and its molecular weight is 262.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Agricultural Applications

Insecticides and Acaricides

4-Biphenylyl phenyl sulfide is primarily recognized for its use as an active ingredient in insecticides and acaricides. Research indicates that this compound exhibits significant activity against a variety of harmful insects and mites, making it valuable in agricultural practices. For instance, it has shown high efficacy against the citrus mite, a notorious pest affecting citrus crops. The compound's formulation allows for multiple application methods, including spraying and soil application, enhancing its utility in pest management strategies .

Formulation Characteristics

The compound can be formulated into wettable powders or emulsifiable concentrates, which are then diluted for use in agricultural settings. Studies have demonstrated that formulations containing this compound can effectively reduce pest populations when applied to crops like soybeans and rice .

Pharmaceutical Applications

Anticancer Research

In the pharmaceutical domain, this compound has been investigated as a potential inhibitor of sulfatase-2, an enzyme implicated in cancer progression. Compounds derived from biphenyl sulfides have shown promise as anticancer agents by disrupting critical biological pathways involved in tumor growth and metastasis. Experimental studies have revealed that certain derivatives exhibit potent inhibitory activity against sulfatase-2, suggesting their potential as therapeutic agents .

Drug Design Innovations

Recent advancements in drug design have focused on biphenyl-based compounds for their ability to interact with key protein targets involved in cancer. The structural characteristics of this compound allow for modifications that enhance its bioactivity and selectivity towards specific targets, paving the way for novel anticancer therapies .

Material Science Applications

Polymeric Materials

this compound is also explored for its role in the synthesis of advanced polymeric materials. Its unique chemical structure can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that polymers containing biphenyl sulfide units demonstrate improved resistance to degradation under environmental stressors, making them suitable for applications in coatings and protective materials .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Agriculture | Patent WO2007034755A1 | Demonstrated high efficacy against citrus mite; effective formulations developed for crop protection. |

| Pharmaceuticals | RSC Publication 2016 | Identified as a potent inhibitor of sulfatase-2; potential therapeutic applications in cancer treatment. |

| Material Science | NTP Publication 2023 | Enhanced thermal stability observed in polymer composites containing biphenyl sulfide; promising for industrial applications. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-biphenylyl phenyl sulfide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiols (e.g., biphenyl-4-thiol) can react with aryl halides (e.g., bromobenzene) under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF. Optimizing reaction temperature (80–120°C), stoichiometry (1:1.2 thiol:halide), and catalyst loading (2–5 mol%) improves yields >75% . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–7.8 ppm) and sulfur-linked carbons.

- FT-IR : Identify C-S stretching vibrations (650–750 cm⁻¹).

- Mass Spectrometry (EI-MS) : Validate molecular ion peaks (e.g., m/z 278 for C₁₈H₁₄S).

- X-ray Diffraction : Resolve crystal structure and confirm bond angles (C-S-C ~105°) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines .

Advanced Research Questions

Q. How does this compound perform in catalytic sulfide-to-sulfoxide oxidation, and what factors optimize oxidant efficiency?

- Methodological Answer : Using a POM-based catalyst (e.g., Zn₄-ε-Keggin clusters), selective oxidation with H₂O₂ achieves >99% sulfoxide yield in 10 minutes. Key factors include:

- O/S molar ratio : Maintain ≤1.5 to minimize over-oxidation to sulfones.

- Solvent choice : Acetonitrile enhances reaction kinetics vs. DMF.

- Catalyst recyclability : Retains >90% efficiency after 5 cycles .

Q. What computational models predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for Pd-catalyzed coupling. Key parameters:

- Electron density maps : Highlight nucleophilic sulfur sites.

- Activation energy barriers : Predict feasibility of aryl halide substitutions (ΔG‡ <25 kcal/mol).

- Solvent effects : PCM models simulate polarity impacts on reaction rates .

Q. How do structural modifications (e.g., electron-withdrawing groups) alter the biological activity of this compound derivatives?

- Methodological Answer : Introduce substituents (e.g., -NO₂, -CF₃) at the biphenyl para-position to enhance antimicrobial activity.

- MIC assays : Against S. aureus, nitro-derivatives show MIC = 8 µg/mL vs. 32 µg/mL for parent compound.

- Docking studies : Sulfur-π interactions with bacterial enzyme active sites (e.g., FabI) correlate with potency .

Q. What strategies resolve contradictions in toxicity data for this compound across studies?

- Methodological Answer : Conduct systematic reviews using EPA’s ToxRefDB and apply Bradford Hill criteria to assess causality. For example:

- Dose-response consistency : Compare LD₅₀ values (oral vs. dermal) from OECD 423/404 tests.

- Confounder analysis : Control for impurities (e.g., residual Pd) via ICP-MS .

Q. How does this compound interact with environmental matrices, and what degradation pathways dominate?

- Methodological Answer : Aerobic soil metabolism studies (OECD 307) show half-life (t₁/₂) = 30–60 days.

- Photolysis : UV irradiation (λ = 254 nm) cleaves C-S bonds, generating biphenyl and thiophenol.

- Microbial degradation : Pseudomonas spp. metabolize sulfide to sulfonate via monooxygenase enzymes .

Q. Methodological Notes

Properties

CAS No. |

59090-57-2 |

|---|---|

Molecular Formula |

C18H14S |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

1-phenyl-4-phenylsulfanylbenzene |

InChI |

InChI=1S/C18H14S/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)19-17-9-5-2-6-10-17/h1-14H |

InChI Key |

LLAVBEWIQQUQFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)SC3=CC=CC=C3 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.